2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide
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Overview
Description
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide is a complex organic compound with a unique structure that includes an ethyl group, a nitroso group, and a sulphonamide group
Preparation Methods
The synthesis of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide typically involves multiple steps. One common synthetic route starts with the nitration of an aromatic compound to introduce the nitroso group. This is followed by the introduction of the ethyl group through an alkylation reaction. The final step involves the formation of the sulphonamide group through a reaction with methanesulfonyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide can be compared with other similar compounds, such as:
2-(Ethyl(3-methyl-4-nitrophenyl)amino)-N-methylethanesulphonamide: This compound has a nitro group instead of a nitroso group, which affects its reactivity and biological activity.
2-(Ethyl(3-methyl-4-aminophenyl)amino)-N-methylethanesulphonamide: This compound has an amine group instead of a nitroso group, leading to different chemical and biological properties
Properties
CAS No. |
63494-59-7 |
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Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-(N-ethyl-3-methyl-4-nitrosoanilino)-N-methylethanesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(7-8-19(17,18)13-3)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
VRTOUXLCIHBNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCS(=O)(=O)NC)C1=CC(=C(C=C1)N=O)C |
Origin of Product |
United States |
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